An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylchlorosilane
An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylchlorosilane ((C₆H₅)₂SiHCl), a prominent member of the organosilane family, is a versatile chemical intermediate with significant applications in organic synthesis and materials science. Its utility stems from the reactive silicon-chlorine bond, which allows for the introduction of the diphenylsilyl group into a wide array of molecules. This guide provides a comprehensive overview of the physical and chemical properties of Diphenylchlorosilane, complete with detailed experimental protocols and visual representations of its reactivity and handling.
Physical Properties of Diphenylchlorosilane
Diphenylchlorosilane is a colorless to pale yellow liquid with a pungent odor.[1] It is a moisture-sensitive compound and requires handling under anhydrous conditions to prevent hydrolysis.[2] The key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁ClSi | [2] |
| Molecular Weight | 218.75 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 274.1 °C at 760 mmHg | [3] |
| 143 °C at 10 mmHg | [4] | |
| Density | 1.118 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.578 | [3][4] |
| Flash Point | 86.1 °C | [3] |
| Solubility | Soluble in benzene, chloroform, carbon tetrachloride, and ether. Reacts with water. | [3][4] |
Experimental Protocols for Physical Property Determination
Determination of Boiling Point under Reduced Pressure
Given the high atmospheric boiling point of Diphenylchlorosilane, determination under reduced pressure is recommended to prevent potential decomposition.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is thoroughly dried. Use a Kugelrohr apparatus for small sample sizes.
-
Sample Preparation: Place a small volume of Diphenylchlorosilane (approximately 1-2 mL) and a magnetic stir bar into the distillation flask.
-
Procedure:
-
Connect the apparatus to a vacuum pump and a manometer.
-
Begin stirring and gradually reduce the pressure to the desired level (e.g., 10 mmHg).
-
Slowly heat the distillation flask using a heating mantle.
-
Record the temperature at which a steady stream of condensate is observed on the condenser. This temperature is the boiling point at the recorded pressure.
-
Correct the observed boiling point to atmospheric pressure using a nomograph if required.
-
Density Measurement using a Pycnometer
The density of Diphenylchlorosilane can be accurately determined using a pycnometer, a flask with a precisely known volume.
Methodology:
-
Apparatus Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).
-
Procedure:
-
Weigh the empty, dry pycnometer on an analytical balance.
-
Carefully fill the pycnometer with Diphenylchlorosilane, ensuring no air bubbles are trapped. The operation should be performed in a fume hood due to the compound's pungent odor.
-
Insert the stopper and allow any excess liquid to emerge from the capillary.
-
Wipe the outside of the pycnometer dry and weigh it again.
-
Measure the temperature of the liquid.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Refractive Index Measurement with an Abbe Refractometer
The refractive index, a measure of how light bends as it passes through the liquid, is a useful property for identification and purity assessment.
Methodology:
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of Diphenylchlorosilane onto the prism of the refractometer.
-
Measurement:
-
Close the prism and ensure the liquid spreads evenly.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Read the refractive index from the scale.
-
Record the temperature at which the measurement is taken.
-
Chemical Properties and Reactivity
The chemical behavior of Diphenylchlorosilane is dominated by the reactivity of the Si-Cl bond. It is a versatile reagent for introducing the diphenylsilyl moiety.
Hydrolysis
Diphenylchlorosilane reacts violently with water to form diphenylsilanediol and hydrochloric acid.[2] This reaction is highly exothermic and underscores the need for anhydrous handling conditions.
Caption: Hydrolysis of Diphenylchlorosilane.
Experimental Protocol for Quantifying Hydrolysis:
The rate of hydrolysis can be monitored by titrating the hydrochloric acid produced.
-
Reaction Setup: In a flask, dissolve a known amount of Diphenylchlorosilane in a dry, inert solvent (e.g., diethyl ether).
-
Procedure:
-
Add a known excess of water to initiate hydrolysis while stirring vigorously.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer containing the HCl.
-
Titrate the aqueous layer with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein) to determine the amount of HCl produced.
-
Alcoholysis
In a reaction analogous to hydrolysis, Diphenylchlorosilane reacts with alcohols to form alkoxysilanes. For example, with ethanol, it yields diphenylethoxysilane and hydrochloric acid.
Experimental Protocol for Reaction with Ethanol:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a solution of Diphenylchlorosilane in anhydrous diethyl ether.
-
Procedure:
-
Cool the flask in an ice bath.
-
Slowly add a stoichiometric amount of absolute ethanol dropwise from the dropping funnel with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction can be monitored by gas chromatography to follow the disappearance of the starting material and the appearance of the product.
-
The resulting diphenylethoxysilane can be isolated by fractional distillation under reduced pressure after removing the solvent.
-
Reaction with Grignard Reagents
Diphenylchlorosilane readily reacts with Grignard reagents (RMgX) to form new silicon-carbon bonds. This is a fundamental reaction for the synthesis of more complex organosilanes. For instance, the reaction with phenylmagnesium bromide yields triphenylsilane.
Caption: Reaction with Phenylmagnesium Bromide.
Experimental Protocol for Synthesis of Triphenylsilane:
-
Grignard Reagent Preparation: Prepare phenylmagnesium bromide in a separate flame-dried flask by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
Reaction:
-
In another flame-dried, three-necked flask, dissolve Diphenylchlorosilane in anhydrous diethyl ether.
-
Cool the Diphenylchlorosilane solution in an ice bath.
-
Slowly add the prepared Grignard reagent to the stirred solution via a dropping funnel.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and quench it by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude triphenylsilane can be purified by recrystallization or distillation under high vacuum.
-
Safe Handling and Storage
Due to its reactivity and corrosive byproducts, strict safety protocols must be followed when handling Diphenylchlorosilane.
Caption: Safe Handling Workflow for Diphenylchlorosilane.
Storage: Diphenylchlorosilane should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from water and moisture.[2]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All operations should be conducted in a well-functioning fume hood.
Conclusion
Diphenylchlorosilane is a valuable reagent in synthetic chemistry, offering a gateway to a wide range of organosilicon compounds. A thorough understanding of its physical properties and chemical reactivity, coupled with stringent adherence to safe handling protocols, is paramount for its effective and safe utilization in research and development. The experimental methodologies provided in this guide offer a practical framework for the characterization and application of this important chemical.
